molecular formula C15H20O4 B8077878 Methyl 6-(4-ethylphenoxy)-2-oxohexanoate

Methyl 6-(4-ethylphenoxy)-2-oxohexanoate

Cat. No.: B8077878
M. Wt: 264.32 g/mol
InChI Key: JYEZQFUEGMZXOV-UHFFFAOYSA-N
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Description

Methyl 6-(4-ethylphenoxy)-2-oxohexanoate is an α-ketoester derivative characterized by a 4-ethylphenoxy substituent at the 6-position of the hexanoate backbone. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors of cytosolic phospholipase A2 (GIVA cPLA2), a key enzyme in inflammatory pathways . Its synthesis typically involves esterification and substitution reactions, yielding a colorless oil with a molecular formula of C₁₅H₁₈O₅ (calculated molecular weight: 278.30 g/mol). Key spectral data include ¹H NMR signals at δ 4.28 (t, J = 6.4 Hz, CH₂OCOCO), 3.22 (t, J = 6.9 Hz, CH₂COCO), and 2.99 ppm (t, J = 7.2 Hz, PhCH₂), confirming the ester and α-keto functionalities .

Properties

IUPAC Name

methyl 6-(4-ethylphenoxy)-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-12-7-9-13(10-8-12)19-11-5-4-6-14(16)15(17)18-2/h7-10H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEZQFUEGMZXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCCCCC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the combination of specific reagents under controlled conditions.

    Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Methyl 6-(4-ethylphenoxy)-2-oxohexanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Methyl 6-(4-ethylphenoxy)-2-oxohexanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of specific materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 6-(4-ethylphenoxy)-2-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Phenoxy Substituents
Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties/Activity
Methyl 6-(4-Butoxyphenyl)-2-oxohexanoate 4-butoxyphenyl C₁₇H₂₂O₅ 306.35 73 cPLA2 inhibitor; higher lipophilicity due to longer alkyl chain
Methyl 6-(2-methoxyphenoxy)-2-oxohexanoate 2-methoxyphenoxy C₁₄H₁₆O₅ 264.27 N/A Ortho-substitution may reduce steric accessibility for enzyme binding
Methyl 6-[4-(trifluoromethoxy)phenoxy]-2-oxohexanoate 4-trifluoromethoxyphenoxy C₁₅H₁₅F₃O₅ 332.28 N/A Enhanced electron-withdrawing effects; discontinued due to stability concerns

Key Observations :

  • Substituent Effects: The 4-ethylphenoxy group in the target compound balances lipophilicity and steric bulk compared to the longer 4-butoxyphenyl chain (which may hinder solubility) or the electron-deficient trifluoromethoxy group (which could destabilize the ester bond) .
  • Biological Activity: Methyl 6-(4-Butoxyphenyl)-2-oxohexanoate (compound 28) exhibits comparable cPLA2 inhibitory potency to the target compound, suggesting alkyl chain length minimally impacts activity within this series .
α-Ketoester Derivatives with Varied Ester Groups
Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Solubility (LogP)
Methyl 2-oxohexanoate Methyl C₇H₁₂O₃ 144.17 0.58
Ethyl 2-oxohexanoate Ethyl C₈H₁₄O₃ 158.20 0.90
Methyl 6-(dipropylamino)-6-oxohexanoate Dipropylamino C₁₃H₂₅NO₃ 243.34 N/A

Key Observations :

  • However, ethyl esters (e.g., Ethyl 2-oxohexanoate) exhibit higher solubility, as reflected in their lower LogP values .
  • Functional Group Diversity: Replacement of the phenoxy group with a dipropylamino moiety (as in Methyl 6-(dipropylamino)-6-oxohexanoate) introduces basicity, altering pharmacokinetic profiles .

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